Tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate
Description
Tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate (CAS 7147-34-4) is a citrate ester derived from citric acid, where the three hydroxyl groups of the citric acid backbone are esterified with 2-ethylhexanol. This compound is characterized by its branched alkyl chains, which confer hydrophobic properties, making it suitable for applications requiring oil solubility and thermal stability . It is structurally distinct from citrate salts (e.g., trisodium citrate) due to its esterified form, which eliminates ionic character and enhances compatibility with non-polar matrices .
Key physicochemical properties include:
- Molecular formula: C33H60O8
- Molecular weight: 608.82 g/mol (calculated from structure)
- Solubility: Likely insoluble in water but soluble in organic solvents like xylene or chloroform, similar to other citrate esters .
Its primary industrial application is as a plasticizer or stabilizer in polymer systems, where it improves flexibility and durability without compromising thermal resistance .
Properties
IUPAC Name |
tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O7/c1-7-13-16-24(10-4)21-35-27(31)19-30(34,29(33)37-23-26(12-6)18-15-9-3)20-28(32)36-22-25(11-5)17-14-8-2/h24-26,34H,7-23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIKWRPAQIIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991894 | |
| Record name | Tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-34-4 | |
| Record name | Tris(2-ethylhexyl) citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7147-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triethylhexyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, tris(2-ethylhexyl) ester | |
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| Record name | Tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10991894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIETHYLHEXYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Biological Activity
Tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate, commonly known as Triethylhexyl Citrate (TEHC) , is an ester of citric acid widely used as a plasticizer in various applications, including cosmetics and food packaging. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of TEHC, supported by relevant data tables and research findings.
- Molecular Formula : C30H56O7
- Molecular Weight : 528.76 g/mol
- CAS Number : 7147-34-4
- Boiling Point : 537.1 °C
- Density : 0.9732 g/cm³
- Water Solubility : 3.418 × 10⁻⁵ mg/L at 25 °C
Acute Toxicity
Studies have indicated that TEHC exhibits low acute toxicity. In a study conducted on rats, no toxic signs were observed at doses up to 2000 mg/kg body weight (bw) via oral administration. Similarly, dermal exposure at 2 mL/kg showed no significant adverse effects, although slight irritation was noted in skin and eye irritation tests .
Subchronic Toxicity
A 28-day feeding study in rats revealed some hematological changes at higher doses (0.67% and 2.0% in diet), including increased serum cholesterol levels and liver weight, suggesting a potential for peroxisome proliferation . The No Observed Adverse Effect Level (NOAEL) was determined to be 0.2% (approximately 184 mg/kg bw/day). Histopathological evaluations did not reveal significant dose-related changes across treated groups.
Reproductive and Developmental Toxicity
In reproductive toxicity screening tests, TEHC demonstrated effects on spermatogenesis at higher doses (300 and 1000 mg/kg), indicating potential reproductive toxicity . The NOAEL for reproductive toxicity was established at 100 mg/kg bw/day for males.
Environmental Impact
TEHC's environmental toxicity was assessed using aquatic organisms such as Daphnia magna. The No Observed Effect Concentration (NOEC) was reported to be greater than 0.082 mg/L, indicating minimal toxicity under laboratory conditions . However, the substance's behavior in real-world aquatic environments remains less understood.
Applications in Cosmetics and Personal Care
TEHC is primarily utilized as a plasticizer and skin conditioning agent in cosmetic formulations. Its role includes:
- Plasticizer : Enhances the flexibility and workability of products.
- Emollient : Softens skin by forming a barrier that prevents moisture loss.
The compound is considered non-toxic and effective in formulations for nail care and eye makeup .
Study on Plasticizers
A comparative study involving TEHC and other plasticizers highlighted its relatively safe profile compared to more hazardous alternatives like phthalates. The research indicated that while TEHC can induce certain biochemical changes in laboratory animals, it poses lower risks concerning endocrine disruption compared to traditional plasticizers .
Long-term Exposure Studies
Long-term exposure studies have suggested that while TEHC is generally regarded as safe, continuous exposure may lead to cumulative effects that warrant further investigation into its long-term safety profile .
Summary Table of Biological Activity
| Parameter | Value/Observation |
|---|---|
| Acute Oral Toxicity | No toxic signs at 2000 mg/kg bw |
| Dermal Toxicity | Slight irritation observed |
| NOAEL (Subchronic Study) | 184 mg/kg bw/day |
| Reproductive NOAEL | 100 mg/kg bw/day (males) |
| Aquatic NOEC | >0.082 mg/L |
Scientific Research Applications
Cosmetic Applications
Triethylhexyl Citrate is widely used in cosmetic formulations due to its emollient and plasticizing properties.
Emollient and Skin Conditioning Agent
- Function : It acts as a skin softener and helps maintain skin hydration.
- Products : Commonly found in nail care products and eye makeup formulations .
Plasticizer in Cosmetic Formulations
- Role : Enhances the flexibility and spreadability of products.
- Compatibility : Works well with silicone oils, improving the texture of formulations .
Plasticizers in PVC
TEHC is utilized as a plasticizer in polyvinyl chloride (PVC) formulations.
- Study Findings : Research indicates that TEHC can effectively replace traditional plasticizers while maintaining performance. For instance, studies comparing TEHC with other plasticizers demonstrated similar gas permeability and platelet storage outcomes when used in PVC containers for medical applications .
Food Packaging
TEHC's non-toxic nature makes it suitable for food contact materials. Its use as a plasticizer helps improve the mechanical properties of food packaging films.
Platelet Storage Studies
TEHC has been evaluated for its effectiveness in platelet storage:
- Research Results : A study showed that using TEHC as a plasticizer in PVC containers maintained platelet viability over five days, demonstrating comparable results to other established plasticizers . Measurements such as pO2 and pCO2 indicated that TEHC-containing containers did not adversely affect platelet function during storage.
Comparative Data Table
| Application Area | Functionality | Key Findings |
|---|---|---|
| Cosmetics | Emollient, Plasticizer | Improves skin hydration and product texture |
| Industrial | Plasticizer for PVC | Comparable performance to traditional plasticizers |
| Medical | Platelet storage | Maintains viability; effective alternative |
Case Study 1: Cosmetic Formulations
A comprehensive analysis of various cosmetic products revealed that formulations containing TEHC exhibited enhanced skin feel and moisture retention compared to those without it. This was particularly evident in nail care products where flexibility and durability were crucial.
Case Study 2: Platelet Storage
In a clinical study involving six donors, the use of TEHC in PVC containers resulted in high recovery values of stored platelets after transfusion. The study concluded that TEHC is a viable alternative to conventional plasticizers for medical applications .
Comparison with Similar Compounds
Tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate (THT)
Tris(octadec-9-enyl) 2-hydroxypropane-1,2,3-tricarboxylate
Trisodium 2-Hydroxypropane-1,2,3-Tricarboxylate (Trisodium Citrate)
- Structure : Ionic salt form with sodium counterions.
- Properties :
- Applications : Food additive (anticoagulant), pharmaceutical excipient, and buffer agent. Unlike the target compound, it lacks plasticizing utility due to hydrophilicity .
Performance Comparison Table
*Estimated based on structural analogy to THT.
†Calculated from stoichiometry in (citric acid + 3 moles DEG).
‡Trimellitate esters typically exhibit lower viscosity due to rigid aromatic cores .
Key Differentiators
Reactivity: The target compound’s fully esterified structure eliminates hydroxyl groups, rendering it non-reactive in polyurethane systems. In contrast, THT’s high hydroxyl number (405.2 mg KOH/g) enables covalent crosslinking . Trisodium citrate’s ionic nature facilitates interactions in aqueous environments, unlike hydrophobic citrate esters .
Thermal Stability :
- Branched 2-ethylhexyl groups in the target compound enhance thermal stability compared to linear-chain analogues (e.g., tripropyl citrate) .
Toxicity Profile :
- Citrate salts (e.g., diammonium hydrogen citrate) show low toxicity in OECD-guided studies, whereas esterified derivatives like the target compound may pose inhalation risks due to low volatility .
Preparation Methods
Reaction Setup and Raw Materials
Citric acid (anhydrous or monohydrate) and 2-ethylhexanol are combined in a molar ratio of 1:3.60 (citric acid to alcohol). DBTO, added at 0.5 wt% relative to citric acid, facilitates esterification at 150–160°C under reflux. Excess alcohol acts as both reactant and solvent, while nitrogen sparging removes water to shift equilibrium toward ester formation.
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
Infrared (IR) spectroscopy confirms ester formation via C=O stretches at 1,740 cm⁻¹ and O–H stretches at 3,450 cm⁻¹.
Three-Stage Catalytic Esterification Process
A patent-pending method reduces by-products by dividing esterification into three stages, leveraging self-catalysis and controlled catalyst addition.
Stage 1: Initial Esterification Without Catalyst
Citric acid and 2-ethylhexanol are heated to 130–145°C under nitrogen, relying on citric acid’s inherent acidity to catalyze esterification of the 1- and 3-carboxyl groups. Water removal via azeotropic distillation drives the reaction to 80–90% conversion over 6–8 hours. This stage minimizes aconitic acid formation (<0.05%) by avoiding strong acids.
Stage 2: Catalyst-Enhanced Esterification
At 90% conversion, 0.2–0.5 wt% methanesulfonic acid (dissolved in 2-ethylhexanol) is added to esterify the sterically hindered 2-carboxyl group. Reaction temperature is maintained at 140–145°C for 4–5 hours, achieving 95–97% conversion.
Stage 3: Final Conversion and Neutralization
The mixture is heated for an additional 1–2 hours at 145°C, followed by neutralization with sodium bicarbonate to pH 6.5–7.0. This step prevents decomposition during alcohol recovery.
Catalyst Selection and Impact
DBTO vs. Methanesulfonic Acid
DBTO offers high selectivity but requires precise temperature control to avoid tin leaching. Methanesulfonic acid, used in staged processes, reduces reaction time but necessitates post-neutralization to prevent equipment corrosion.
By-Product Formation
Aconitic acid, a dehydration by-product, forms above 150°C. Staged processes limit its concentration to <0.1% versus 0.6% in single-step methods.
Purification and Post-Treatment
Distillation
Excess 2-ethylhexanol (boiling point: 183°C) is removed via vacuum distillation (50–100 mbar, 120–140°C).
Bleaching Earth Treatment
Activated bleaching earth (0.5–1.0 wt%) adsorbes colored impurities, reducing the product’s APHA color index from 200 to <50.
Industrial-Scale Production Considerations
Reactor Design
Stainless steel or glass-lined reactors resist acidic conditions. Azeotropic distillation columns with Dean-Stark traps efficiently remove water.
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2-Ethylhexanol | 65% |
| Catalyst | 10% |
| Energy | 20% |
| Purification | 5% |
Challenges and Mitigation Strategies
Incomplete Esterification
The 2-carboxyl group’s steric hindrance prolongs reaction time. Mitigation:
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Tris(2-ethylhexyl) 2-hydroxypropane-1,2,3-tricarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of citric acid with 2-ethylhexanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include:
- Molar ratios : Excess 2-ethylhexanol (≥3:1) to drive esterification to completion.
- Temperature : 110–130°C to balance reaction rate and avoid thermal decomposition.
- Catalyst loading : 1–2 wt% catalyst to minimize side reactions (e.g., dehydration).
Purification involves vacuum distillation or liquid-liquid extraction to remove unreacted alcohol and acid byproducts. Gas chromatography (GC) with flame ionization detection is recommended for purity assessment, referencing retention indices from analogous citrate esters .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm esterification and branching in the 2-ethylhexyl groups.
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected ~588.8 g/mol) and fragmentation patterns.
- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition onset >200°C for most citrate esters).
Cross-referencing with databases like NIST Chemistry WebBook for analogous esters (e.g., dimethyl citrate) ensures methodological consistency .
Q. What experimental protocols are recommended for evaluating the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis kinetics : Incubate the compound in buffered solutions (pH 2–10) at 25–60°C. Monitor ester bond cleavage via HPLC or titration of released citric acid.
- Degradation products : Use LC-MS to identify intermediates (e.g., mono- or di-esters).
- Statistical design : A factorial design (e.g., 2 matrix) can model interactions between pH, temperature, and ionic strength .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular dynamics) predict the solvation behavior and interaction of this compound with polymeric matrices?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify polar/nonpolar regions influencing polymer compatibility.
- Molecular dynamics (MD) : Simulate diffusion coefficients in polymer melts (e.g., PVC) to assess plasticizer efficiency.
Software like Gaussian or GROMACS, combined with experimental validation (e.g., tensile testing), bridges computational and empirical data .
Q. What strategies resolve contradictions in reported toxicity or biodegradability data for citrate esters?
- Methodological Answer :
- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like test organisms (e.g., Daphnia magna vs. soil microbes) or exposure durations.
- Controlled replication : Reproduce conflicting studies under standardized OECD/EPA protocols, ensuring identical pH, temperature, and nutrient conditions.
Refer to toxicological profiles of structurally related compounds (e.g., 1,2,3-trichloropropane) for hazard extrapolation .
Q. How can factorial design optimize the catalytic system for greener synthesis of this compound?
- Methodological Answer :
- Variables : Catalyst type (e.g., enzymatic vs. acid), solvent (solvent-free vs. toluene), and reaction time.
- Response surface methodology (RSM) : Model interactions to maximize yield while minimizing energy use.
Example table for a 2 factorial design:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Lipase B | None | 24 | 85 |
| HSO | Toluene | 6 | 92 |
| Enzymatic routes may offer sustainability benefits but require longer reaction times . |
Q. What advanced spectroscopic techniques elucidate the compound’s role in stabilizing nanoparticles or drug-delivery systems?
- Methodological Answer :
- FTIR imaging : Map spatial distribution of the ester in nanocomposites.
- X-ray photoelectron spectroscopy (XPS) : Analyze surface composition and binding interactions (e.g., with metal nanoparticles).
- Cryo-TEM : Visualize self-assembly in aqueous dispersions.
Cross-disciplinary collaboration with materials science labs is critical for data interpretation .
Methodological Resources
- Experimental Design : Leverage tools like MODDE® or JMP® for DOE (Design of Experiments) .
- Data Validation : Use NIST Standard Reference Data for chromatographic and spectral comparisons .
- Safety Protocols : Consult GHS-compliant SDS for handling guidelines (e.g., manganese citrate salts as analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
